molecular formula C20H16FN3OS B10996849 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10996849
M. Wt: 365.4 g/mol
InChI Key: FUGFAOQCRYDVCQ-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic compound that combines a thiazole ring with an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea under acidic conditions to form 2-(2-fluorophenyl)-1,3-thiazole.

    Formation of the Indole Moiety: The indole moiety can be synthesized by reacting 1-methylindole with acetic anhydride to form N-(1-methyl-1H-indol-4-yl)acetamide.

    Coupling Reaction: The final step involves coupling the thiazole and indole moieties using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or indole rings.

    Reduction: Reduced derivatives with hydrogenated thiazole or indole rings.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: It may be used as a precursor or intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the indole moiety.

    N-(1-methyl-1H-indol-4-yl)acetamide: Contains the indole moiety but lacks the thiazole ring.

    2-(4-fluorophenyl)-1,3-thiazole: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to the combination of the thiazole and indole moieties, which may confer distinct biological activities and properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C20H16FN3OS/c1-24-10-9-15-17(7-4-8-18(15)24)23-19(25)11-13-12-26-20(22-13)14-5-2-3-6-16(14)21/h2-10,12H,11H2,1H3,(H,23,25)

InChI Key

FUGFAOQCRYDVCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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